molecular formula C17H15BrF2N2O2 B2573069 (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2,6-difluorophenyl)methanone CAS No. 1448046-62-5

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2,6-difluorophenyl)methanone

Cat. No.: B2573069
CAS No.: 1448046-62-5
M. Wt: 397.22
InChI Key: NWFRFJGRBBLCHV-UHFFFAOYSA-N
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Description

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2,6-difluorophenyl)methanone is a complex organic compound that features a combination of bromopyridine, piperidine, and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2,6-difluorophenyl)methanone typically involves multiple steps:

    Formation of the Bromopyridine Intermediate: This step involves the bromination of pyridine to form 3-bromopyridine.

    Formation of the Piperidine Intermediate: Piperidine is reacted with appropriate reagents to introduce the desired functional groups.

    Coupling Reaction: The bromopyridine intermediate is coupled with the piperidine intermediate under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or pyridine rings.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.

    Substitution: Substitution reactions may occur at the bromine atom or other reactive sites within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, the compound could be investigated for its potential interactions with biological molecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound might be explored for its potential therapeutic properties, such as its ability to interact with specific biological targets.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action for (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2,6-difluorophenyl)methanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2,6-difluorophenyl)methanone
  • (4-((3-Fluoropyridin-2-yl)oxy)piperidin-1-yl)(2,6-difluorophenyl)methanone

Uniqueness

The presence of the bromine atom in (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2,6-difluorophenyl)methanone may confer unique reactivity and interaction properties compared to its chloro- and fluoro- analogs.

Properties

IUPAC Name

[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(2,6-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrF2N2O2/c18-12-3-2-8-21-16(12)24-11-6-9-22(10-7-11)17(23)15-13(19)4-1-5-14(15)20/h1-5,8,11H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFRFJGRBBLCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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